Cas no 1241065-64-4 (N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide)
N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide Chemical and Physical Properties
Names and Identifiers
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- 1241065-64-4
- EN300-26684771
- N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide
- N-(1-CYANOCYCLOPENTYL)-2-({2-[METHYL(PHENYL)AMINO]PHENYL}AMINO)ACETAMIDE
- Z739616838
- AKOS008145726
- N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide
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- Inchi: 1S/C21H24N4O/c1-25(17-9-3-2-4-10-17)19-12-6-5-11-18(19)23-15-20(26)24-21(16-22)13-7-8-14-21/h2-6,9-12,23H,7-8,13-15H2,1H3,(H,24,26)
- InChI Key: HXUFMLLWEGLRFB-UHFFFAOYSA-N
- SMILES: C(NC1(C#N)CCCC1)(=O)CNC1=CC=CC=C1N(C)C1=CC=CC=C1
Computed Properties
- Exact Mass: 348.19501140g/mol
- Monoisotopic Mass: 348.19501140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 68.2Ų
Experimental Properties
- Density: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 629.1±50.0 °C(Predicted)
- pka: 12.19±0.20(Predicted)
N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26684771-0.05g |
N-(1-cyanocyclopentyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide |
1241065-64-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide
Comprehensive Overview of N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide (CAS No. 1241065-64-4)
N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide (CAS No. 1241065-64-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique cyclopentyl and phenylamino functional groups, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which may contribute to its binding affinity with specific biological targets.
The compound's molecular structure features a cyanocyclopentyl moiety linked to an acetamide backbone, further modified with a methylphenylamino substituent. This configuration suggests potential interactions with enzymes or receptors, making it a candidate for studies related to kinase inhibition or signal transduction modulation. Given the rising demand for targeted therapies in oncology and autoimmune diseases, CAS No. 1241065-64-4 is frequently discussed in forums focusing on small molecule drug design.
In recent years, the scientific community has emphasized the importance of structure-activity relationships (SAR) in optimizing drug candidates. N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide serves as an excellent example of how subtle modifications to a molecule's core can influence its pharmacokinetic and pharmacodynamic profiles. This aligns with current trends in precision medicine, where researchers seek compounds with high specificity and minimal off-target effects.
Another area of interest is the compound's potential role in neurodegenerative disease research. The presence of both aryl and amide groups in its structure may enable interactions with proteins implicated in conditions like Alzheimer's or Parkinson's disease. As such, CAS No. 1241065-64-4 is often referenced in studies exploring neuroprotective agents or protein aggregation inhibitors.
From a synthetic chemistry perspective, the preparation of N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide involves multi-step organic reactions, including amide coupling and aryl amination. These processes are critical for ensuring high purity and yield, which are essential for downstream applications. The compound's stability under various conditions is also a topic of investigation, particularly for researchers working on formulation development.
Given the growing interest in computational chemistry, CAS No. 1241065-64-4 has been the subject of molecular docking and quantitative structure-activity relationship (QSAR) studies. These in silico approaches help predict the compound's behavior in biological systems, reducing the need for extensive lab testing. This aligns with the broader shift toward AI-driven drug discovery, a hot topic in both academic and industrial settings.
In summary, N-(1-Cyanocyclopentyl)-2-[[2-(methylphenylamino)phenyl]amino]acetamide (CAS No. 1241065-64-4) represents a promising scaffold for medicinal chemistry. Its versatility and potential applications in disease treatment and biochemical research make it a compound worth watching in the coming years. As the scientific community continues to explore its properties, we can expect further insights into its mechanisms and therapeutic potential.
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